N-cyclohexyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
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Overview
Description
N-cyclohexyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide can be approached through various methods. One common method involves the reaction of cyclohexylamine with 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often involves eco-friendly approaches. These methods may include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles such as alkyl halides. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These products can have different biological activities and applications .
Scientific Research Applications
N-cyclohexyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can lead to the modulation of various biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclohexyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide include:
6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)-butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydroquinolin-2(1H)-one: Another tetrazole derivative with potential therapeutic applications.
Uniqueness
This compound is unique due to its specific structure, which combines a cyclohexyl group with a tetrazole ring and a benzamide moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-cyclohexyl-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(16-12-4-2-1-3-5-12)11-6-8-13(9-7-11)19-10-15-17-18-19/h6-10,12H,1-5H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFWQOHLKHCBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26726316 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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